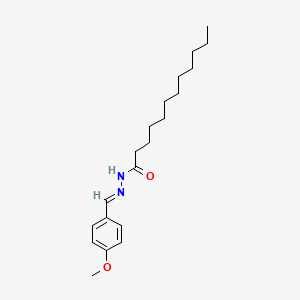![molecular formula C23H16ClN3O5 B11985388 4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11985388.png)
4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE is a complex organic compound with the molecular formula C23H16ClN3O5 and a molecular weight of 449.854 g/mol . This compound is notable for its unique structure, which includes both nitrobenzoyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-(2-chlorophenyl)acrylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3-(4-CHLOROPHENYL)ACRYLATE
- 4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE
- 4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-PHENYLACRYLATE
Uniqueness
4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-(2-CHLOROPHENYL)ACRYLATE is unique due to the presence of both nitrobenzoyl and chlorophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H16ClN3O5 |
|---|---|
Poids moléculaire |
449.8 g/mol |
Nom IUPAC |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H16ClN3O5/c24-21-7-2-1-4-17(21)10-13-22(28)32-20-11-8-16(9-12-20)15-25-26-23(29)18-5-3-6-19(14-18)27(30)31/h1-15H,(H,26,29)/b13-10+,25-15+ |
Clé InChI |
XIQWGPRFKUSPGM-TYMFOYGHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11985305.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11985307.png)

![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11985312.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985318.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985321.png)
![Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11985328.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11985329.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11985347.png)


![N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11985362.png)
